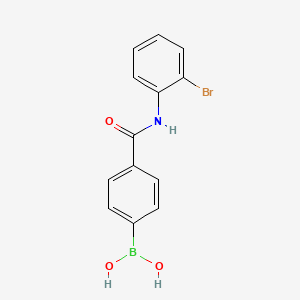

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKKVGHDIYNFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657084 | |

| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-01-4 | |

| Record name | B-[4-[[(2-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, a valuable bifunctional building block in modern organic synthesis and drug discovery. The molecule's unique architecture, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling and a brominated aryl ring for subsequent functionalization, makes it a highly versatile intermediate. This document details a robust and optimized synthetic strategy centered on the amide coupling of 4-carboxyphenylboronic acid and 2-bromoaniline. We will explore the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, discuss critical purification strategies, and address potential challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key synthetic intermediate.

Introduction and Strategic Overview

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is a synthetic intermediate of significant interest, primarily due to its utility as a molecular scaffold. The molecule incorporates two of the most powerful functional groups in contemporary synthetic chemistry:

-

The Arylboronic Acid: This moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most efficient methods for constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2][3]

-

The Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of transformations, including additional cross-coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution.

The amide linker provides conformational rigidity and specific hydrogen-bonding capabilities, which are often crucial in the design of pharmacologically active molecules. The strategic synthesis of this compound relies on the formation of this stable amide bond, a reaction that is both high-yielding and well-understood.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This approach simplifies the synthesis into a single key transformation: the coupling of two readily available commercial starting materials, 4-carboxyphenylboronic acid and 2-bromoaniline.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: Mechanism and Protocol

The formation of the amide bond is achieved by activating the carboxylic acid group of 4-carboxyphenylboronic acid, rendering it susceptible to nucleophilic attack by the amino group of 2-bromoaniline. While this can be achieved under harsh conditions, the use of modern coupling reagents allows the reaction to proceed efficiently at room temperature with high yields and minimal side products.

Mechanistic Insight: EDC/DMAP Mediated Amide Coupling

A highly effective method for this transformation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).

The mechanism proceeds via the following key steps:

-

Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Acyl Transfer: DMAP, a superior nucleophile, attacks the O-acylisourea intermediate. This forms a more stable and highly reactive acylpyridinium species, releasing a urea byproduct.

-

Nucleophilic Attack: The amine (2-bromoaniline) attacks the activated acylpyridinium intermediate.

-

Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates the DMAP catalyst.

Caption: Mechanism of EDC/DMAP-mediated amide coupling.

Reagents and Materials

| Compound | CAS Number | Molecular Wt. ( g/mol ) | Role | Typical Equivalents |

| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.96 | Starting Material | 1.0 |

| 2-Bromoaniline | 615-36-1 | 172.03 | Starting Material | 1.0 - 1.1 |

| EDC Hydrochloride | 25952-53-8 | 191.70 | Coupling Agent | 1.2 |

| DMAP | 1122-58-3 | 122.17 | Catalyst | 0.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | - |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Co-solvent (optional) | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous Work-up | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Work-up | - |

| Brine | N/A | N/A | Aqueous Work-up | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | - |

Step-by-Step Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. 2-Bromoaniline is toxic and should be handled with extreme care.[4] Boronic acids are irritants.[5][6]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. If solubility is an issue, a small amount of DMF (5-10% of total volume) can be added as a co-solvent. Stir until all solids are dissolved.

-

Reagent Addition: Add 2-bromoaniline (1.05 eq.) and DMAP (0.1 eq.) to the solution. Stir for 5 minutes.

-

Initiation: Add EDC hydrochloride (1.2 eq.) to the reaction mixture in one portion. The reaction is typically exothermic, and a slight temperature increase may be observed.

-

Reaction: Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 1%) to improve spot shape. The product should be more nonpolar than the starting carboxylic acid. The reaction is generally complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted amine, the urea byproduct, and residual acid/base.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid often requires further purification.

-

Trituration/Recrystallization: This is the preferred first step. Triturate the crude solid with a solvent system like diethyl ether/hexanes to remove highly soluble impurities. Recrystallization from a solvent such as ethyl acetate/hexanes or isopropanol/water can yield highly pure product.[7][8]

-

Column Chromatography: If recrystallization is insufficient, purification via flash column chromatography can be performed. Caution: Boronic acids are known to be challenging to purify on standard silica gel, often leading to streaking or irreversible binding.[9] It is advisable to use silica gel that has been pre-treated with a small amount of acid (e.g., 1% acetic acid in the eluent) or to use a reversed-phase (C18) column.

-

Characterization

The final product should be a white to off-white solid.[10] The identity and purity should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic aromatic proton signals for both phenyl rings, as well as a broad singlet for the amide N-H and two broad singlets for the boronic acid -OH protons.

-

MS (ESI): Calculate the expected mass for [M+H]⁺ or [M-H]⁻ to confirm the molecular weight (C₁₃H₁₁BBrNO₃, MW: 319.95 g/mol ).[11][12]

-

HPLC: To determine the purity of the final compound.

Experimental Workflow and Troubleshooting

Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive coupling reagent (EDC is moisture-sensitive). | Use a fresh bottle of EDC or store it properly in a desiccator. |

| Poor nucleophilicity of 2-bromoaniline. | Consider switching to a more potent coupling reagent system like HATU/DIPEA, especially for challenging anilines. | |

| Difficult Purification | Product streaking on silica gel column. | Pre-treat silica with 1% acetic acid in the eluent, or use a different stationary phase like C18. Prioritize non-chromatographic methods like recrystallization.[7][9] |

| Protodeboronation (loss of -B(OH)₂ group). | Avoid unnecessarily harsh acidic or basic conditions during work-up. Minimize exposure to water at elevated temperatures. | |

| Presence of Symmetrical Anhydride | Carboxylic acid self-condensation. | Ensure the amine is added before or concurrently with the coupling agent. Use of additives like HOBt can suppress this side reaction by forming an active ester. |

Conclusion

The synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid via EDC-mediated amide coupling of 4-carboxyphenylboronic acid and 2-bromoaniline is a reliable and scalable method. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can confidently prepare this versatile bifunctional intermediate. Careful attention to the purification step is paramount to obtaining material of high purity suitable for subsequent applications in medicinal chemistry and materials science. This guide provides the necessary field-proven insights to ensure a successful synthesis.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Updated 2024 Oct 10]. Available from: [Link]

- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available from: [Link]

-

Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]

-

Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Updated 2025 Nov 8]. Available from: [Link]

-

Reddit. Purification of boronic acids?. [Updated 2017 Dec 19]. Available from: [Link]

- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.

-

YouTube. What Are The Safety Precautions For Using Boric Acid?. [Updated 2025 Apr 26]. Available from: [Link]

-

Organic Syntheses. (S)-ETHYL AND (S)-METHYL 3-(4-BROMOPHENYL)BUTANOATE. Available from: [Link]

-

ACS Publications. Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Available from: [Link]

-

Oxford Lab Fine Chem LLP. (p-Bromoaniline) MSDS. Available from: [Link]

-

ResearchGate. (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Available from: [Link]

-

PubChem. (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Available from: [Link]

-

Lab Alley. Boric Acid Safety & Hazards. Available from: [Link]

-

MySkinRecipes. [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid. Available from: [Link]

-

RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available from: [Link]

-

NIH National Library of Medicine. N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

NIH National Library of Medicine. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

-

Oakwood Chemical. (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Available from: [Link]

-

ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. youtube.com [youtube.com]

- 6. laballey.com [laballey.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid | C13H11BBrNO3 | CID 44119160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid [oakwoodchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery

The landscape of medicinal chemistry is one of perpetual evolution, driven by the pursuit of molecular entities with enhanced therapeutic profiles. Within this dynamic field, boronic acids have emerged as a class of compounds with remarkable versatility and significant clinical impact.[1] Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts Lewis acidity and the ability to form reversible covalent bonds with diols, a feature exquisitely exploited in the design of targeted therapies.[2] The journey of boronic acids from niche chemical reagents to blockbuster drugs, exemplified by the proteasome inhibitor bortezomib, underscores their profound potential in addressing complex diseases.[1] This guide focuses on a specific, yet strategically important molecule: (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid. By dissecting its physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock its full therapeutic potential.

Molecular Identity and Structural Elucidation

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is an arylboronic acid derivative characterized by a central phenylboronic acid scaffold, an amide linkage, and a bromine-substituted phenyl ring. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry, particularly for the synthesis of complex molecules through cross-coupling reactions.

Key Identifiers:

-

Chemical Name: (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

-

CAS Number: 874288-01-4

-

Molecular Formula: C₁₃H₁₁BBrNO₃

-

Molecular Weight: 319.95 g/mol

Physicochemical Characteristics: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery and development. These parameters govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety.

| Property | Value/Expected Range | Rationale and Comparative Insights |

| Melting Point | Est. 268-275 °C | This estimate is based on the experimentally determined melting point of the structurally analogous para-isomer, [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid (CAS 874287-99-7).[3] The high melting point is characteristic of crystalline organic solids with strong intermolecular interactions, such as hydrogen bonding and π-π stacking. |

| pKa | Est. 7.5 - 8.5 | Arylboronic acids typically exhibit pKa values in the range of 4-10.[2] The presence of the electron-withdrawing bromine atom and the carbamoylphenyl moiety is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The ortho-position of the bromine may also influence the pKa through steric and electronic effects. |

| Solubility | See below | Qualitative assessment suggests low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents like DMSO and DMF. This is typical for rigid, crystalline molecules with both polar (boronic acid, amide) and non-polar (bromophenyl) functionalities.[4][5][6][7][8] |

Qualitative Solubility Assessment:

-

Water: Sparingly soluble to insoluble. The presence of the polar boronic acid and amide groups is countered by the hydrophobic bromophenyl and phenyl rings.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Slightly soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Soluble. These solvents can effectively solvate both the polar and non-polar regions of the molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): Insoluble. The overall polarity of the molecule is too high for effective dissolution in non-polar media.

Synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid: A Strategic Approach

The synthesis of this target molecule can be approached through a multi-step sequence, leveraging well-established synthetic methodologies in organic chemistry. A plausible and efficient route involves a key palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, followed by an amidation step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two key starting materials: 4-carboxyphenylboronic acid and 2-bromoaniline. The amide bond can be formed through a standard coupling reaction.

Proposed Synthetic Pathway

The forward synthesis would likely proceed as follows:

-

Amide Bond Formation: Reaction of 4-carboxyphenylboronic acid with 2-bromoaniline in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

-

Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to yield the desired (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

An alternative strategy could involve the Suzuki-Miyaura coupling of a protected 4-aminophenylboronic acid derivative with a 2-bromobenzoyl chloride, followed by deprotection.

Caption: Proposed synthetic workflow for (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid. These protocols are designed to be self-validating and are based on established industry standards.

Melting Point Determination by Capillary Method

Rationale: The capillary melting point method is a simple and reliable technique to determine the temperature at which a crystalline solid transitions to a liquid. A sharp melting range is indicative of high purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Experimental workflow for melting point determination.

Solubility Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This is a critical parameter for formulation development and biopharmaceutical classification.

Protocol:

-

Sample Preparation: Add an excess amount of solid (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound. The pKa is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and target binding.

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. Alternatively, use appropriate software for pKa calculation from the titration data.

Caption: Experimental workflow for pKa determination.

Conclusion: A Versatile Scaffold for Future Innovation

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid represents a molecule of significant interest for the drug discovery community. Its physicochemical profile, characterized by high crystallinity, moderate acidity, and tunable solubility, makes it an attractive starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse chemical modifications through its functional handles pave the way for the creation of libraries of new chemical entities. This guide provides a comprehensive foundation for researchers to confidently engage with this promising molecule, from its synthesis and characterization to its potential application in the design of next-generation medicines.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved from [Link]

-

Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... (n.d.). ResearchGate. Retrieved from [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. Retrieved from [Link]

-

[4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved from [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). RSC Publishing. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]

-

N-(2-bromophenyl)benzamide (C13H10BrNO). (n.d.). PubChemLite. Retrieved from [Link]

-

N-(4-bromophenyl)benzamide (C13H10BrNO). (n.d.). PubChemLite. Retrieved from [Link]

-

4-Aminocarbonylphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Solubility of phenylboronic compounds in water. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of phenylboronic compounds in water. (2017). Mediterranean Journal of Chemistry. Retrieved from [Link]

-

(4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. (2021). DergiPark. Retrieved from [Link]

-

N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

(4-Bromophenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved from [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

An In-depth Technical Guide to CAS Number 874288-01-4: 4-(2-Bromophenylcarbamoyl)phenylboronic Acid

To our valued research community,

In the dynamic landscape of chemical synthesis and drug discovery, a comprehensive understanding of novel reagents and building blocks is paramount. This guide was intended to provide an in-depth technical overview of the compound registered under CAS number 874288-01-4, chemically identified as 4-(2-Bromophenylcarbamoyl)phenylboronic acid.

Following an extensive search of scientific literature, chemical databases, and supplier technical sheets, we must report that detailed public information for this specific compound is exceptionally limited. While its chemical identity and commercial availability are confirmed, a significant portion of the characterization data, synthesis protocols, and biological applications typically available for such compounds is not present in the public domain at this time.

This document will present the confirmed information and then discuss the general context of this class of molecules, providing a framework for potential characterization and application based on established principles of organic chemistry and drug development.

Part 1: Confirmed Identity of CAS 874288-01-4

Chemical Name: 4-(2-Bromophenylcarbamoyl)phenylboronic acid

Molecular Formula: C₁₃H₁₁BBrNO₃

Molecular Weight: 331.95 g/mol

Chemical Structure:

Caption: 2D structure of 4-(2-Bromophenylcarbamoyl)phenylboronic acid.

Commercial Availability: This compound is listed as a research chemical or building block by suppliers such as Combi-Blocks.[1] This indicates its primary use is likely as an intermediate in the synthesis of more complex molecules.

Part 2: A Framework for Characterization

Given the absence of specific published data for 4-(2-Bromophenylcarbamoyl)phenylboronic acid, this section outlines the standard methodologies that would be employed for its full characterization. This serves as a guide for researchers who may be synthesizing or utilizing this compound.

Spectroscopic and Chromatographic Analysis

A comprehensive characterization would involve a suite of analytical techniques to confirm the structure and purity of the compound.

Table 1: Standard Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both phenyl rings with distinct splitting patterns. A singlet for the amide proton (exchangeable with D₂O). Signals for the B(OH)₂ protons, which are also exchangeable. |

| ¹³C NMR | Resonances for all 13 carbon atoms, including the carbonyl carbon of the amide and the carbon attached to the boron atom. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would result in a characteristic M and M+2 peak pattern. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), B-O stretching, and aromatic C-H and C=C vibrations. |

| HPLC/UPLC | A single major peak indicating the purity of the compound, typically determined by UV detection. |

Proposed Synthesis Pathway

The synthesis of 4-(2-Bromophenylcarbamoyl)phenylboronic acid would likely involve the coupling of two commercially available precursors: 4-carboxyphenylboronic acid and 2-bromoaniline.

Caption: Proposed synthesis workflow for 4-(2-Bromophenylcarbamoyl)phenylboronic acid.

Experimental Protocol: General Amide Coupling

-

Dissolution: Dissolve 4-carboxyphenylboronic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Activation: Add an amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add 2-bromoaniline (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Part 3: Potential Significance and Applications

The structure of 4-(2-Bromophenylcarbamoyl)phenylboronic acid suggests its utility as a versatile building block in medicinal chemistry and materials science.

Role in Drug Discovery

Phenylboronic acids are a well-established class of compounds in drug development, most notably for their ability to act as serine protease inhibitors and for their use in Suzuki-Miyaura cross-coupling reactions to build complex molecular architectures.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key functional group for palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of a new carbon-carbon bond at this position. The presence of the bromine atom on the other phenyl ring provides a second reactive handle for subsequent cross-coupling reactions, making this a valuable bifunctional building block.

Caption: Potential sequential cross-coupling pathway utilizing 874288-01-4.

-

Fragment-Based Drug Design: This molecule could be used as a fragment in screening campaigns to identify new binders for biological targets. The amide linkage provides a hydrogen bond donor and acceptor, while the two aromatic rings can engage in pi-stacking and hydrophobic interactions.

Potential in Materials Science

Boronic acids are known to interact with diols, forming boronate esters. This reversible covalent interaction is the basis for glucose sensors and self-healing polymers. While the specific utility of this compound is unknown, its structure is amenable to incorporation into larger polymeric systems.

Conclusion

While a comprehensive, data-rich guide on 4-(2-Bromophenylcarbamoyl)phenylboronic acid (CAS 874288-01-4) cannot be constructed from the currently available public information, its chemical structure allows for informed speculation on its synthesis, characterization, and potential applications. It stands as a promising, albeit under-characterized, bifunctional building block for medicinal chemistry and materials science. Researchers working with this compound are encouraged to perform the standard characterization analyses outlined in this guide to contribute to the public knowledge base.

References

Due to the lack of specific literature on CAS 874288-01-4, a formal reference list with clickable URLs cannot be generated. The information presented is based on general principles of organic chemistry and chemical synthesis.

Sources

An In-depth Technical Guide to (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Aryl boronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid stands out as a particularly valuable building block. Its unique structural features—a boronic acid moiety for coupling reactions, a rigid benzamide linker, and a strategically placed bromine atom—offer a trifecta of functionalities for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthesis protocol, and its significant applications, particularly in the development of targeted cancer therapies.

Molecular Profile and Physicochemical Properties

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, with the CAS Number 874288-01-4, is a cornerstone intermediate for constructing elaborate molecular architectures. The presence of the boronic acid group on one phenyl ring and a brominated phenyl ring connected by an amide linkage provides distinct reactive sites for sequential, selective chemical modifications.

Table 1: Physicochemical Properties of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BBrNO₃ | [1][2] |

| Molecular Weight | 319.95 g/mol | [1][2] |

| CAS Number | 874288-01-4 | [1][2] |

| Appearance | Typically an off-white to white solid | General knowledge |

| Purity | ≥95% (commercially available) |

The boronic acid functional group is a mild Lewis acid, enabling it to form reversible covalent bonds with diols, a property that has been exploited in sensors and drug delivery systems.[3][4] The ortho-bromine on the second phenyl ring serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of further molecular complexity.

Synthesis Protocol: A Validated Approach

The synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is most effectively achieved through the acylation of 4-aminophenylboronic acid with 2-bromobenzoyl chloride. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production. The rationale behind this approach lies in the nucleophilic character of the amino group on 4-aminophenylboronic acid and the electrophilic nature of the acyl chloride on 2-bromobenzoyl chloride, leading to the formation of a stable amide bond.

Experimental Protocol: Synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

Materials:

-

4-Aminophenylboronic acid

-

2-Bromobenzoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenylboronic acid (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side product formation.

-

Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.05 equivalents) in the anhydrous aprotic solvent and add it dropwise to the cooled solution of the amine via the dropping funnel over 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5]

Diagram 1: Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

Key Applications in Drug Discovery: A Scaffold for PARP Inhibitors

The structural motif of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is of significant interest in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have emerged as a breakthrough class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6]

The benzamide core of the molecule mimics the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes. This allows the molecule to bind to the active site of the enzyme. The boronic acid group can form a reversible covalent bond with the catalytic residues of the enzyme, leading to potent inhibition. The 2-bromophenyl group can be further functionalized via Suzuki-Miyaura coupling to introduce additional pharmacophoric elements that can enhance potency and selectivity for specific PARP isoforms.

Diagram 2: Role as a PARP Inhibitor Scaffold

Caption: The functional components of the scaffold and their roles in PARP inhibition.

Conclusion

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined molecular structure allows for predictable reactivity and serves as a robust platform for the synthesis of complex molecules, most notably PARP inhibitors for oncology applications. The synthetic protocol outlined in this guide is both practical and scalable, providing a reliable method for its preparation. As the demand for targeted therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid will undoubtedly increase, making it a key compound in the arsenal of medicinal chemists.

References

-

BoronPharm. (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid. Available at: [Link]

-

MySkinRecipes. [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid. Available at: [Link]

- Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.

- Google Patents. Boronic acid derivatives and therapeutic uses thereof.

- Google Patents. Boronic ester and acid compounds.

- Google Patents. Parp1 inhibitors.

- Google Patents. Parp inhibitor compounds, compositions and methods of use.

-

ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

-

PubMed Central. Rational design of selective inhibitors of PARP4. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

BoronPharm. 874288-01-4 | (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid. Available at: [Link]

-

MDPI. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

PubMed Central. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Available at: [Link]

-

PubMed Central. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]

Sources

A Technical Guide to (4-((2-Bromophenyl)carbamoyl)phenyl)boronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique bifunctional nature, possessing both a boronic acid moiety and a brominated aromatic ring, makes it a versatile building block for complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Simultaneously, the bromo-substituent offers a reactive handle for further functionalization, enabling the construction of diverse and intricate molecular scaffolds. This guide provides an in-depth overview of the commercial availability of this compound, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the context of drug discovery and development.

Commercial Availability

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is commercially available from a number of specialized chemical suppliers. The purity and available quantities can vary between vendors, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a comparative summary of commercial sources for this reagent.

| Supplier | Product Number | CAS Number | Purity | Available Quantities |

| BoronPharm | BP27347 | 874288-01-4 | ≥ 95% | Inquire for bulk |

| MySkinRecipes | 90467 | 874287-99-7 | 98% | Inquire for bulk |

| ChemUniverse | Q12674 | 913198-22-8 | 95% | 250mg, 1g |

Synthesis of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid: An Experimental Protocol

Reaction Scheme

Caption: Synthesis of the target compound via amide coupling.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation of Carboxylic Acid: To the stirred solution, add HOBt (1.1 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-bromoaniline (1 equivalent) to the reaction mixture, followed by the addition of DMAP (0.1 equivalents) as a catalyst.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

Analytical Characterization

The structure and purity of the synthesized (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, as well as a singlet for the amide proton. The integration of these signals should correspond to the number of protons in the molecule.[4][5]

-

¹¹B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids and will confirm the presence of the boron center.[1][6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[2][7] This reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many drug molecules. (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is a valuable building block in this context, as it can be used to introduce a substituted phenyl ring into a target molecule.

Role as a Key Intermediate in the Synthesis of PARP Inhibitors

A significant application of this and structurally related boronic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[8] Many PARP inhibitors feature a complex aromatic core, which can be assembled using Suzuki-Miyaura coupling reactions where a boronic acid derivative is a key reactant.

Caption: Role of the boronic acid in PARP inhibitor synthesis and mechanism of action.

The (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid moiety can be strategically incorporated into a drug candidate to modulate its pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile. The 2-bromophenyl group can engage in specific interactions with the target protein, while the phenylboronic acid portion serves as a versatile handle for constructing the core scaffold of the inhibitor.

Safety and Handling

As with all laboratory chemicals, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. In general, boronic acids are considered to be relatively stable and low in toxicity.[2] However, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area, such as a fume hood.

Conclusion

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is a commercially available and synthetically accessible building block with significant potential in drug discovery and materials science. Its utility in the construction of complex molecular architectures through Suzuki-Miyaura coupling makes it a valuable tool for medicinal chemists. The insights provided in this guide regarding its commercial availability, synthesis, and applications are intended to support researchers in leveraging this versatile compound for the development of novel therapeutics and advanced materials.

References

- Convenient amidation of carboxyl group of carboxyphenylboronic acids. (URL not available)

- Clickable coupling of carboxylic acids and amines at room temperature medi

- US6713446B2 - Formulation of boronic acid compounds - Google P

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. [Link]

- EP2251344B1 - Formulation of boronic acid compounds - Google P

-

Formulation of boronic acid compounds - Patent US-6713446-B2 - PubChem. [Link]

- US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google P

- US5780454A - Boronic ester and acid compounds - Google P

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (URL not available)

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate. [Link]

-

The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications - PubMed. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. [Link]

-

Examples of boronic acids in pharmacologically relevant compounds. - ResearchGate. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-(Bromomethyl)phenylboronic acid(68162-47-0) 1H NMR spectrum [chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

IUPAC name for (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

An In-depth Technical Guide to (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is an arylboronic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a class, boronic acids have emerged as indispensable tools in drug discovery, famously exemplified by the proteasome inhibitor bortezomib.[1][2] This is due to the unique ability of the boronic acid moiety to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors.[3][4] Furthermore, their stability and utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, establish them as critical building blocks for constructing complex molecular architectures.[3][5] This guide provides a comprehensive technical overview of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, covering its systematic nomenclature, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications in modern drug development, grounded in the principles of its mechanism of action.

The Ascendance of Arylboronic Acids in Drug Discovery

The incorporation of boron into drug candidates has become an increasingly validated strategy in medicinal chemistry.[6][7] Initially met with skepticism regarding potential toxicity, the successful clinical application of drugs like bortezomib (for multiple myeloma) and vaborbactam (a β-lactamase inhibitor) has demystified these concerns and highlighted the therapeutic potential of organoboron compounds.[7]

The utility of arylboronic acids stems from two primary characteristics:

-

Bioisosteric Replacement and Enzyme Inhibition : The boronic acid group, -B(OH)₂, can serve as a bioisostere for a carboxylic acid. More importantly, its empty p-orbital makes the boron atom electrophilic, allowing it to act as a Lewis acid.[3] This enables it to reversibly bind to nucleophilic residues, such as the serine hydroxyl group in the active site of proteases, forming a stable tetrahedral boronate complex.[3] This mimics the transition state of substrate hydrolysis and leads to potent, reversible enzyme inhibition, a mechanism exploited by numerous drug candidates.[1][8][9]

-

Synthetic Versatility : Arylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction.[4][10] This Nobel Prize-winning methodology provides a powerful and reliable means of forming carbon-carbon bonds, allowing for the modular assembly of complex biaryl structures that are prevalent in many pharmaceuticals.[11]

The subject of this guide, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, combines this key boronic acid pharmacophore with a substituted amide linkage, presenting a scaffold ripe for exploration as both a targeted enzyme inhibitor and a versatile synthetic intermediate.

Systematic IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name provides a precise blueprint for the molecule's structure. Let's deconstruct the name (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

-

Parent Structure : The name ends with phenyl)boronic acid, indicating a benzene ring substituted with a boronic acid group, –B(OH)₂. According to IUPAC, compounds with the structure RB(OH)₂ are termed boronic acids.[12][13]

-

Primary Substituent : The locant 4- indicates that a substituent is attached at the para position relative to the boronic acid group.

-

Substituent Breakdown : The complex substituent is ((2-Bromophenyl)carbamoyl).

-

carbamoyl: This refers to the –C(=O)NH₂ group when it is a substituent. In this case, the nitrogen atom is further substituted.

-

N-(2-Bromophenyl): The nitrogen of the carbamoyl group is attached to a 2-Bromophenyl group. This is a benzene ring with a bromine atom at position 2 (ortho to the point of attachment).

-

-

Assembly : Putting it together, we have a phenylboronic acid core. At position 4, there is a carbamoyl group where the nitrogen is substituted with a 2-bromophenyl ring.

A more systematic name, treating the molecule as a derivative of benzamide, would be N-(2-bromophenyl)-4-boronobenzamide . Both naming conventions describe the same molecule, which has the CAS Number 874288-01-4.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties is essential for laboratory handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 874288-01-4 | |

| Molecular Formula | C₁₃H₁₁BBrNO₃ | [14] |

| Molecular Weight | 319.95 g/mol | [14] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, under inert atmosphere |

Analytical Characterization: For structural verification and purity assessment, a standard suite of analytical techniques would be employed:

-

¹H NMR : Would confirm the number and environment of protons, showing distinct signals for the two aromatic rings and the amide N-H proton.

-

¹³C NMR : Would show the expected number of carbon signals for the aromatic rings and the carbonyl carbon.

-

Mass Spectrometry (MS) : Would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

FT-IR Spectroscopy : Would show characteristic absorptions for the O-H stretch of the boronic acid, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.

Retrosynthetic Analysis and Proposed Synthesis Protocol

The most logical synthetic approach involves forming the robust amide bond as the key final step, connecting two readily available or synthesizable precursors.

Proposed Experimental Protocol: Amide Coupling

This protocol describes the synthesis via the coupling of 4-boronobenzoic acid and 2-bromoaniline using a standard peptide coupling agent.

Materials:

-

4-Boronobenzoic acid (1.0 eq)

-

2-Bromoaniline (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add 4-boronobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

-

Rationale: HOBt is used as an additive to suppress side reactions and minimize racemization (if chiral centers were present) by forming a less reactive, more selective activated ester.

-

-

Acid Activation : Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise, keeping the temperature below 5°C. Stir the reaction at 0°C for 30 minutes.

-

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The low temperature controls the rate of this exothermic activation step.

-

-

Amine Addition : In a separate flask, dissolve 2-bromoaniline (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture at 0°C. Add DIPEA (2.5 eq) to the reaction.

-

Rationale: 2-Bromoaniline is the nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Progression : Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Extraction : Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Rationale: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

Mechanism of Action and Applications in Medicinal Chemistry

The structure of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid suggests several compelling applications in drug development.

Potential as a Serine Protease Inhibitor

The boronic acid moiety is a well-established warhead for inhibiting serine proteases. The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom. This forms a reversible, covalent tetrahedral boronate adduct, which is a stable transition-state analog that effectively blocks the enzyme's catalytic activity.

The N-(2-bromophenyl) portion of the molecule can then serve as a specificity determinant, forming hydrogen bonds and hydrophobic interactions with other residues in the enzyme's binding pocket (e.g., the S1 pocket), thereby increasing both potency and selectivity for a target protease.

Use as a Synthetic Building Block

Beyond its intrinsic activity, this molecule is a valuable intermediate. The bromine atom on the second phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira). This allows for the rapid generation of a library of more complex analogs for structure-activity relationship (SAR) studies. For example, the bromine could be replaced with various aryl, alkyl, or amine groups to probe interactions with a specific protein target.

Conclusion and Future Outlook

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid represents a confluence of two powerful concepts in modern medicinal chemistry: the proven utility of the boronic acid pharmacophore for enzyme inhibition and the strategic importance of modular building blocks for efficient drug discovery. Its structure is primed for investigation as a direct-acting therapeutic agent, likely targeting proteases or other enzymes with active site nucleophiles. Furthermore, its dual reactivity—the boronic acid for Suzuki coupling and the aryl bromide for further diversification—makes it an exceptionally valuable intermediate for constructing novel and complex small molecules. Future research will likely focus on screening this compound against various enzyme classes, as well as utilizing it in synthetic campaigns to develop next-generation therapeutics for oncology, infectious diseases, and inflammatory disorders.

References

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link][1][2]

-

Tondi, D., & Costi, M. P. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2026. [Link][8][9]

-

BoronPharm. (n.d.). (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved January 4, 2026, from [Link][15]

-

IUPAC. (2025). IUPAC Compendium of Chemical Terminology - boronic acids. Retrieved January 4, 2026, from [Link][12][13]

-

PubChem. (n.d.). (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Retrieved January 4, 2026, from [Link][14]

-

Wikipedia. (n.d.). Aniline. Retrieved January 4, 2026, from [Link][16][17]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 4, 2026, from [Link][3]

-

Spero Chemical. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Retrieved January 4, 2026, from [Link][4]

-

MySkinRecipes. (n.d.). [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid. Retrieved January 4, 2026, from [Link][18]

-

Autechaux. (n.d.). The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development. Retrieved January 4, 2026, from [Link][5]

-

Autechaux. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Retrieved January 4, 2026, from [Link][11]

-

Singh, J., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(15), 5789. [Link][6]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3057. [Link][7]

Sources

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. boronmolecular.com [boronmolecular.com]

- 5. nbinno.com [nbinno.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. goldbook.iupac.org [goldbook.iupac.org]

- 13. goldbook.iupac.org [goldbook.iupac.org]

- 14. (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid | C13H11BBrNO3 | CID 44119160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzoic acid - Wikipedia [en.wikipedia.org]

- 16. The IUPAC name of aniline is A phenylamine B aminobenzene class 12 chemistry CBSE [vedantu.com]

- 17. Aniline - Wikipedia [en.wikipedia.org]

- 18. [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]

Boronic Acid Derivatives: A Technical Guide for Medicinal Chemists

<

Introduction: The Resurgence of Boron in Drug Discovery

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to misconceptions about their toxicity.[1][2] However, the landmark approval of bortezomib (Velcade®) in 2003 as the first proteasome inhibitor for treating multiple myeloma marked a paradigm shift.[1][3][4] This event demystified the concerns surrounding boron and ignited a surge of interest in boronic acids and their derivatives as a versatile and potent class of therapeutic agents.[1][2] This guide provides an in-depth exploration of the core principles of boronic acid chemistry, their mechanisms of action, and their expanding applications in modern drug development.

The unique electronic structure of the boron atom, particularly its empty p-orbital, confers a mild Lewis acidity that allows for the formation of reversible covalent bonds with biological nucleophiles.[5] This key feature underpins their ability to act as highly effective enzyme inhibitors, forming stable yet reversible adducts with serine, threonine, or other nucleophilic residues within an enzyme's active site.[5][6][7] This guide will delve into the nuances of these interactions, providing a framework for the rational design of next-generation boronic acid-based therapeutics.

I. The Chemistry of Boronic Acids: Structure, Reactivity, and Synthesis

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[8] This structure imparts a unique set of properties that are central to their utility in medicinal chemistry.

A. Electronic Properties and Reversible Covalent Bonding

The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency makes the boron atom a Lewis acid, capable of accepting a pair of electrons from a nucleophile. In a biological context, this allows boronic acids to interact with nucleophilic residues in proteins, such as the hydroxyl groups of serine and threonine, to form a tetrahedral boronate species.[6][9] This interaction is a reversible covalent bond, a key feature that contributes to their efficacy and often favorable safety profiles as drugs.

B. Synthetic Methodologies

The synthesis of boronic acid derivatives is well-established, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for creating carbon-carbon bonds.[1][8] This palladium-catalyzed reaction utilizes boronic acids and organohalides to construct complex molecular scaffolds, enabling the efficient synthesis of diverse compound libraries for drug screening.[8]

More recently, innovative methods like decarboxylative borylation have emerged, allowing for the conversion of abundant and inexpensive carboxylic acids into boronic acids.[10][11] This technique, which often employs a simple nickel catalyst, significantly expands the accessible chemical space for boronic acid-based drug discovery.[10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the synthesis of an aryl-aryl boronic acid derivative.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl boronic acid (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Mechanism of Action: Boronic Acids as Enzyme Inhibitors

The ability of boronic acids to act as transition state analogs is a fundamental principle behind their efficacy as enzyme inhibitors.[12] They mimic the high-energy tetrahedral intermediate formed during enzymatic reactions, such as peptide bond hydrolysis by proteases, thereby binding to the active site with high affinity.[9][12]

A. Proteasome Inhibition: The Bortezomib Story

Bortezomib, the first-in-class proteasome inhibitor, revolutionized the treatment of multiple myeloma.[1][3][4] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[13] The boronic acid moiety of bortezomib forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.[1] This inhibition disrupts protein homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][14][15]

B. β-Lactamase Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance, particularly due to the production of β-lactamase enzymes by bacteria, is a major global health threat.[12] Boronic acid derivatives have emerged as potent inhibitors of these enzymes. Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem.[1][16][17] Vaborbactam forms a covalent adduct with the catalytic serine residue in the active site of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), thereby protecting meropenem from degradation and restoring its antibacterial activity.[17][18][19]

C. Other Enzymatic Targets

The versatility of boronic acids extends to a wide range of other enzymatic targets, including:

-

Serine Proteases: Boronic acids have been developed as inhibitors of various serine proteases involved in coagulation, inflammation, and cancer.[9][20]

-

Histone Deacetylases (HDACs): Some boronic acid-containing compounds have shown inhibitory activity against HDACs, which are promising targets for cancer therapy.[9][20]

-

Aminoacyl-tRNA Synthetases: Tavaborole, a benzoxaborole antifungal agent, inhibits fungal leucyl-tRNA synthetase, an essential enzyme for protein synthesis, leading to fungal cell death.[21][22][23][24][25]

III. FDA-Approved Boronic Acid Drugs: A Comparative Overview